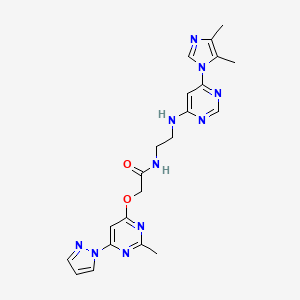

![molecular formula C16H13NO4 B2807824 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol CAS No. 879768-17-9](/img/structure/B2807824.png)

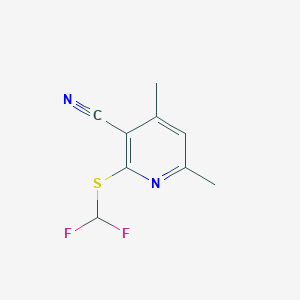

4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol is a useful research compound. Its molecular formula is C16H13NO4 and its molecular weight is 283.283. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Aggregation and Spectroscopic Studies

4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol and similar compounds have been studied for their molecular aggregation properties in various solvents. For instance, Matwijczuk et al. (2016) investigated the spectroscopic behavior of similar compounds in organic solvents, revealing insights into their fluorescence emission spectra and the impact of molecular aggregation processes induced by alkyl substituent structures (Matwijczuk et al., 2016).

Synthesis and Structural Analysis

Research focused on the synthesis and structural analysis of similar isoxazole derivatives has been conducted. Long et al. (2019) synthesized and characterized an isoxazole derivative using spectroscopy and X-ray diffraction, offering insights into the molecular structure of such compounds (Long et al., 2019).

Biological Activities and Antiproliferative Properties

Isoxazole derivatives have been explored for their potential biological activities, including antibacterial and antiproliferative effects. For instance, Juneja et al. (2013) reported on the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols, providing insights into their structure-activity relationships (Juneja et al., 2013). Additionally, Karpińka et al. (2011) developed new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxic activity against human cancer cell lines (Karpińka et al., 2011).

Chemical Properties and Reactions

The chemical properties and reactions of similar compounds have been a subject of study. For example, Nishio (1993) explored the conversion of alcohols into thiols using a one-pot reaction involving a related compound, providing a method for synthesis and isolation of thiols (Nishio, 1993).

Corrosion Inhibition Performance

Yadav et al. (2013) investigated benzimidazole derivatives, including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, for their corrosion inhibition performance on mild steel in HCl solution, highlighting their effectiveness and mechanism of action (Yadav et al., 2013).

Mécanisme D'action

Target of Action

The primary target of the compound 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol is the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.

Mode of Action

It is known to interact with its target enzyme, potentially altering its activity . The specific nature of this interaction and the resulting changes in enzyme activity are areas of ongoing research.

Biochemical Pathways

The compound’s interaction with the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial affects the regulation of the pyruvate dehydrogenase complex . This complex is involved in the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key input for the tricarboxylic acid cycle. By influencing this complex, the compound can potentially affect energy metabolism within cells.

Result of Action

Given its target, it is likely that the compound influences energy metabolism within cells by affecting the activity of the pyruvate dehydrogenase complex .

Propriétés

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEPHLVGHWHKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)

![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2807756.png)

![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)